molecular formula C12H13FO2 B8000993 4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde

4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde

Cat. No.: B8000993
M. Wt: 208.23 g/mol
InChI Key: BJQNFTZQKVFSOY-UHFFFAOYSA-N
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Description

4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde is a benzaldehyde derivative featuring a fluorine atom at the 3-position and a cyclopropanemethoxymethyl group at the 4-position of the aromatic ring. Its molecular formula is C₁₂H₁₃FO₂, with a molecular weight of 208.23 g/mol. The compound’s structure combines the electronic effects of fluorine with the steric and conformational constraints of the cyclopropane ring, making it valuable in pharmaceutical and agrochemical synthesis. The cyclopropanemethoxymethyl substituent (-CH₂-O-CH₂-C₃H₅) introduces moderate lipophilicity and rigidity, which can enhance metabolic stability in drug candidates .

Properties

IUPAC Name

4-(cyclopropylmethoxymethyl)-3-fluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-12-5-10(6-14)3-4-11(12)8-15-7-9-1-2-9/h3-6,9H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQNFTZQKVFSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC2=C(C=C(C=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction using diazomethane or similar reagents.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction, often using methanol in the presence of a base.

    Fluorination: The fluorine atom is introduced via electrophilic fluorination, using reagents such as Selectfluor.

    Aldehyde Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the fluorine or methoxy positions.

    Coupling Reactions: Participation in Suzuki-Miyaura or other cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Oxidation: 4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzoic acid.

    Reduction: 4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds or other coupled products.

Scientific Research Applications

4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

Table 1: Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Structure
4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde C₁₂H₁₃FO₂ 208.23 -(CH₂-O-CH₂-C₃H₅) at C4, -F at C3
4-(Cyclobutylmethoxy)-3-fluorobenzaldehyde C₁₂H₁₃FO₂ 208.23 -OCH₂-C₄H₇ at C4, -F at C3
4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde C₂₁H₁₆F₂O₂ 338.35 Aromatic substituents with -F at C3
4-Fluoro-3-methylbenzaldehyde C₈H₇FO 138.14 -CH₃ at C4, -F at C3

Key Observations :

  • The target compound and its cyclobutyl analog () share the same molecular formula but differ in substituent topology.
  • The aromatic analog () has significantly higher molecular weight due to bulky 3-fluorophenyl groups, which may reduce solubility but enhance π-π stacking in drug-receptor interactions.
  • The simpler 4-fluoro-3-methyl derivative () lacks complex substituents, making it more suitable for applications requiring low steric hindrance.

Physicochemical and Functional Properties

Table 2: Physicochemical Properties

Compound Name Boiling Point (°C) LogP (Estimated) Solubility Applications
This compound N/A ~2.5 Moderate in DCM Pharmaceutical intermediates
4-(Cyclobutylmethoxy)-3-fluorobenzaldehyde N/A ~2.5 Moderate in EtOAc Agrochemical synthesis
4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde >250 ~3.8 Low in water Kinase inhibitor scaffolds
4-Fluoro-3-methylbenzaldehyde 90–92 ~1.8 High in ethanol Dye and flavor precursors

Key Findings :

  • Lipophilicity (LogP) : Both the target and cyclobutyl analog exhibit similar LogP values (~2.5), reflecting comparable hydrophobicity. The aromatic analog’s higher LogP (~3.8) aligns with its bulky aromatic groups.
  • Solubility : The target compound’s moderate solubility in dichloromethane (DCM) contrasts with the aromatic analog’s poor aqueous solubility, underscoring the impact of substituent bulk on polarity.
  • Reactivity : The cyclopropane ring’s strain may render the target more reactive in nucleophilic additions or oxidations compared to the cyclobutyl analog.

Research and Application Insights

  • Pharmaceutical Intermediates : The cyclopropane moiety in the target compound is structurally analogous to intermediates in roflumilast synthesis (), a PDE4 inhibitor used for COPD. Its rigidity may mimic bioactive conformations in drug candidates.
  • Agrochemical Potential: Cycloalkane-containing benzaldehydes are precursors to herbicides and insecticides, where substituent size influences penetration through plant cuticles .
  • Electronic Effects : The fluorine atom at C3 withdraws electron density, activating the aldehyde group for condensation reactions (e.g., forming hydrazones or Schiff bases).

Biological Activity

4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde is a fluorinated organic compound with the molecular formula C11H11FO2. Its unique structure, characterized by a cyclopropane ring and a fluorine atom, suggests potential biological activities that warrant investigation. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several steps:

  • Formation of the Cyclopropane Ring : Achieved through cyclopropanation reactions.
  • Methoxylation : Introduced via nucleophilic substitution reactions.
  • Fluorination : Conducted using electrophilic fluorination methods.
  • Aldehyde Formation : Final step to yield the aldehyde functional group.

These synthetic pathways highlight its potential as an intermediate in organic synthesis and medicinal chemistry applications.

The biological activity of this compound is largely attributed to its interaction with various biomolecules, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity, potentially influencing biochemical pathways involved in cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on fluorinated imines and hydrazones have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar antimicrobial properties .

Compound TypeActivity AgainstMIC Values (µg/mL)
Fluorinated AldiminesE. coliComparable to kanamycin
S. aureus1.9-fold lower than standard drug
P. aeruginosaSignificant reduction in growth

Cytotoxicity Studies

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells. For example, a study on a thiosemicarbazone derivative derived from 4-fluorobenzaldehyde showed cytotoxic effects against prostate cancer cells (PC-3), with an IC50 value of 18.46 μM. This compound induced morphological changes indicative of apoptosis, including DNA fragmentation and activation of caspases .

Case Studies

  • Cytotoxic Effects in Cancer Cells : Research highlighted the potential of 4-FTSC (a derivative) to induce significant cytotoxicity in PC-3 cells through intrinsic apoptotic pathways, suggesting that similar mechanisms may be explored for this compound .
  • Antibacterial Efficacy : A comparative study indicated that fluorinated compounds exhibit enhanced antibacterial activity due to their structural features, which may be applicable to our compound under investigation .

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